![molecular formula C15H17N3O4S3 B2559298 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034547-92-5](/img/structure/B2559298.png)
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound usually includes its IUPAC name, other names it may be known by, and its chemical formula. The structure of the compound is also described, including the arrangement of atoms and the types of bonds between them.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis
The molecular structure of a compound is analyzed using various spectroscopic techniques like NMR, IR, UV-Vis, etc. These techniques provide information about the types of atoms in the compound, their arrangement, and the types of bonds between them.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, etc. Chemical properties include reactivity, flammability, type of reactions it undergoes, etc.Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Applications
Research has demonstrated alternative syntheses of antitumor drugs, avoiding hazardous reagents. For example, an alternative synthesis route for temozolomide, a widely recognized antitumor medication, has been developed, showcasing the flexibility in synthesizing complex therapeutic agents and their potential in cancer treatment (Wang, Stevens, & Thomson, 1994).
Cardiovascular and Electrophysiological Activity
Compounds structurally related to the query have been explored for their cardiac electrophysiological activities. N-substituted imidazolylbenzamides, showing potent activity in vitro, highlight the potential of structurally similar compounds in developing new class III antiarrhythmic drugs (Morgan et al., 1990).
Antimicrobial and Immunobiological Activities
The synthesis of ethyl-1-(4-aminosulfonylphenyl)-5-aryl-3-hydroxy-2-oxo-3-pyrroline-4-carboxylates and their studied antibacterial and immunobiological activities provide insights into the potential of similar compounds in addressing microbial infections and modulating immune responses (Гейн et al., 2015).
Corrosion Inhibition
Studies on the electrochemical behavior of compounds like 1-(2-ethylamino)-2-methylimidazoline against corrosion in acid media offer valuable information on the protective capabilities of these molecules, suggesting applications in materials science and engineering (Cruz et al., 2004).
Synthesis and Biological Activities of Sulfonamide Derivatives
Research on the synthesis of sulfonamide derivatives, such as 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives, has highlighted their potential in treating hypertension, showcasing the therapeutic versatility of these chemical frameworks (Santilli & Morris, 1979).
Safety And Hazards
This involves studying the toxicity of the compound, its effects on the human body, and precautions to be taken while handling it. Material Safety Data Sheets (MSDS) are a good source of this information.
Zukünftige Richtungen
This involves predicting or suggesting further studies that can be done with the compound. This could include potential applications of the compound, further reactions it could be used in, or any other research that could be done to increase our understanding of the compound.
Please consult a professional chemist or a trusted source for specific information about this compound. It’s important to handle all chemical compounds safely and with proper protective equipment.
Eigenschaften
IUPAC Name |
3-methylsulfonyl-2-oxo-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]imidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S3/c1-25(21,22)18-8-7-17(15(18)20)14(19)16-6-4-12-2-3-13(24-12)11-5-9-23-10-11/h2-3,5,9-10H,4,6-8H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXZUEWAZLEXGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

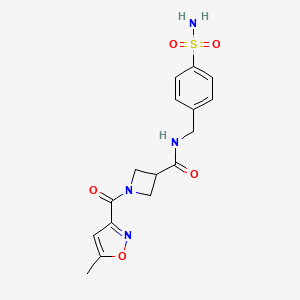
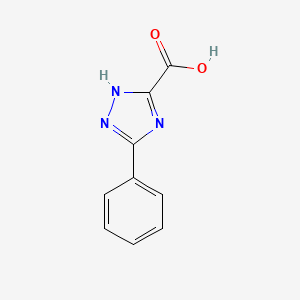
![3-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]butanoic acid](/img/structure/B2559219.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2559220.png)
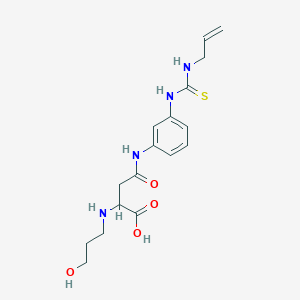
![5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine](/img/structure/B2559222.png)
![5-chloro-2-(methylsulfanyl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2559223.png)
![N-[(2Z)-2-[(3,4-dimethylanilino)methylidene]-5-ethoxy-6-methoxy-3-oxo-1H-inden-1-yl]-2,2,2-trifluoroacetamide](/img/structure/B2559226.png)

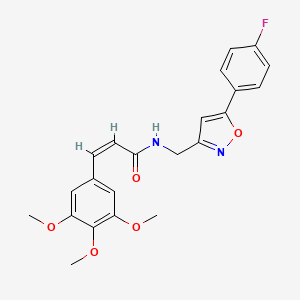

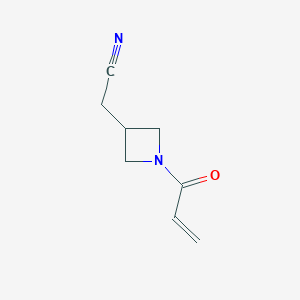
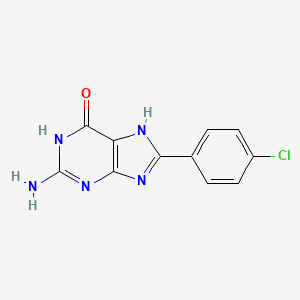
![N-[3-(Cyclopropylsulfamoyl)phenyl]-6-methylsulfanylpyridine-2-carboxamide](/img/structure/B2559237.png)